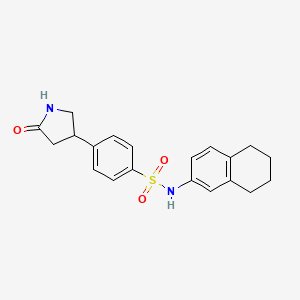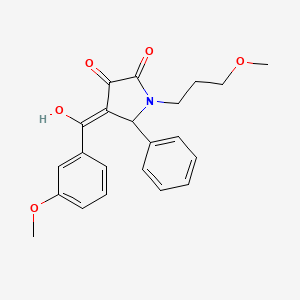![molecular formula C14H10N4S2 B11051201 8H-Cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 9,10-dihydro-2-(2-thienyl)-](/img/structure/B11051201.png)
8H-Cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 9,10-dihydro-2-(2-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8H-Cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound with the chemical formula C₁₂H₁₂N₄S. It belongs to the class of fused pyrimidine derivatives and exhibits intriguing structural features. The compound’s aromatic rings and sulfur-containing heterocycles contribute to its unique properties.
Métodos De Preparación
Synthetic Routes:
Cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Synthesis:
Industrial Production Methods:
Análisis De Reacciones Químicas
8H-Cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the triazole ring may lead to the corresponding dihydro compound.
Substitution: Substituents can be introduced at different positions using appropriate reagents.
Major Products: The major products depend on reaction conditions and substituents. For example, substitution at the 2-position of the triazole ring leads to diverse derivatives.
Aplicaciones Científicas De Investigación
This compound finds applications in several scientific fields:
Medicine: It exhibits potential pharmacological activities, making it relevant for drug discovery.
Chemistry: Researchers explore its reactivity and use it as a building block for novel compounds.
Biology: Its interactions with biological targets are investigated.
Industry: It may serve as a precursor for functional materials.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. studies suggest that 8H-Cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While this compound is unique due to its fused ring system, we can compare it with related compounds:
Propiedades
Fórmula molecular |
C14H10N4S2 |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
4-thiophen-2-yl-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene |
InChI |
InChI=1S/C14H10N4S2/c1-3-8-9(4-1)20-14-11(8)13-16-12(10-5-2-6-19-10)17-18(13)7-15-14/h2,5-7H,1,3-4H2 |
Clave InChI |
SJEGIGGHYFUXFR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=CS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,2R,5S)-2-(3-{[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]methyl}-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11051122.png)
![4-(2-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-5-oxo-2-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B11051124.png)
![methyl 3-(1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11051127.png)
![7-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11051142.png)


![Benzyl 6,8-dioxo-7-[3-(trifluoromethyl)phenyl]-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B11051166.png)
![6-amino-8-(thiophen-2-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11051169.png)
![Ethanimidoyl chloride, 2-chloro-N-[[[(3-methylphenyl)amino]carbonyl]oxy]-](/img/structure/B11051178.png)
![1-{[4-methoxy-3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B11051188.png)


![6-(4-Bromophenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B11051204.png)